molecular formula C8H10N4 B12858268 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine

4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12858268
M. Wt: 162.19 g/mol
InChI Key: HZKCOPYKQPMXNM-UHFFFAOYSA-N
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Description

4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves multiple steps. One common method includes the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the hydrazinyl and methyl groups . The reaction conditions often involve the use of bases and solvents such as dimethyl sulfoxide (DMSO) and cesium carbonate (Cs2CO3) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) and solvents such as ethanol or methanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyrrolopyridines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Uniqueness: 4-Hydrazinyl-1-methyl-1H-pyrrolo[3,2-c]pyridine stands out due to its unique hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with specialized functions .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

(1-methylpyrrolo[3,2-c]pyridin-4-yl)hydrazine

InChI

InChI=1S/C8H10N4/c1-12-5-3-6-7(12)2-4-10-8(6)11-9/h2-5H,9H2,1H3,(H,10,11)

InChI Key

HZKCOPYKQPMXNM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CN=C2NN

Origin of Product

United States

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